1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(5-cyclopropyl-1-methylpyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6(12)8-5-9(7-3-4-7)11(2)10-8/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMASJHCQFADYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=C1)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with acetylacetone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazole compounds.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone is a chemical compound featuring a pyrazole ring and a cyclopropyl group. It has a molecular weight of approximately 164.20 g/mol and a molecular formula of . This compound is investigated for potential applications in medicinal chemistry and organic synthesis due to its chemical properties and biological activities.
Potential Applications
- Antimicrobial and Antifungal Properties: Research indicates that this compound has potential antimicrobial and antifungal properties. Its mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, which may lead to changes in their activity and subsequent biological effects.
- Cosmetic Product Development: Experimental design techniques are effective tools in developing stable, safe, and effective cosmetic products . Such products undergo thorough investigations regarding safety and effectiveness before introduction to the market .
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-5-cyclopropyl-1H-pyrazole | Contains a cyclopropyl group and pyrazole ring | Different functional groups attached |
| 5-Cyclopropyl-2-methyl-1H-pyrazol-3-one | Similar structure with different functional group | Variation in reactivity due to functional group |
| 1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Contains a pyrazole ring with different substituents | Distinct substituents alter chemical behavior |
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s uniqueness lies in its cyclopropyl substituent , a feature absent in most analogs. Key comparisons include:
1-(1-Methyl-1H-pyrazol-5-yl)ethanone (C₆H₈N₂O, MW 124.14 g/mol): Lacks the cyclopropyl group; instead, the pyrazole has a hydrogen at position 3. Simpler structure with lower molecular weight and reduced steric hindrance, likely enhancing solubility in polar solvents compared to the cyclopropyl analog .
The dihydro-pyrazole ring introduces conformational rigidity, contrasting with the planar pyrazole in the target compound .
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one (C₁₃H₁₄N₂O₂, MW 230.26 g/mol): A propanone chain replaces ethanone, elongating the ketone moiety.
1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone (C₂₄H₂₂N₂O₃S, MW 418.51 g/mol): Phenylsulfonyl substituent introduces strong electron-withdrawing effects, which may increase electrophilicity of the ketone compared to the cyclopropyl analog .
Physicochemical Properties
Biological Activity
Overview
1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone is a pyrazole derivative with the molecular formula C9H12N2O. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and possible therapeutic effects. The unique structure, featuring a cyclopropyl group and a pyrazole ring, contributes to its distinct chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.21 g/mol |
| Boiling Point | 301.8 ± 30.0 °C (Predicted) |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) |
| pKa | 0.32 ± 0.10 (Predicted) |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors, such as cyclopropyl hydrazine with acetylacetone, under controlled conditions using solvents like ethanol and catalysts such as acetic acid . This method facilitates the formation of the pyrazole ring and is optimized for yield and purity through purification techniques like recrystallization.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungal species, making it a candidate for further development in pharmaceutical applications targeting infections .
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity to these targets can modulate their activity, leading to various biological effects. For instance, it may act as an inhibitor or activator depending on the target protein involved .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans . The Minimum Inhibitory Concentration (MIC) values were determined to be within acceptable ranges for therapeutic use, indicating potential as a broad-spectrum antimicrobial agent .
Evaluation of Therapeutic Potential
Another investigation explored the compound's potential in treating chronic pain by targeting adenylyl cyclase type 1 (AC1), which is involved in pain signaling pathways. The compound exhibited selective inhibition of AC1 activity with an IC50 value comparable to existing inhibitors, suggesting its viability for further development in analgesic therapies .
Comparison with Related Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| 3-Amino-5-cyclopropyl-1H-pyrazole | Moderate antimicrobial properties |
| 5-Cyclopropyl-2-methyl-1H-pyrazol-3-one | Antifungal activity noted |
| 1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Significant cytotoxicity against cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
